1-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from specific precursors to the final product. For instance, 1-Amino-2-[3-13C]propanol hydrochloride, a compound with a related structure, was synthesized through a coupling reaction followed by reduction and hydrolysis, demonstrating a general approach to synthesizing complex molecules (Iida, Nakajima, & Kajiwara, 2008).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic and diffractometric techniques to characterize the polymorphic forms of compounds. For example, a study on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride used such methods to reveal minor but distinct differences in polymorphic forms, highlighting the complexity of molecular structures (Vogt, Williams, Johnson, & Copley, 2013).
Chemical Reactions and Properties
Chemical reactions for synthesizing related compounds can be intricate, involving multiple steps to achieve the desired modifications in the molecular structure. A study on the synthesis of 6-Aryl-1-(3-Chloropropanoyl)-4-[(E)-1-(2-Furyl)Methylidene)]-1,2,3,4-Tetrahydro-3-Pyridazinones illustrates this complexity, showing how specific reactions lead to high-yield products with confirmed structures through spectral data and elemental analysis (Hamad & Hashem, 2000).
Physical Properties Analysis
Physical properties, such as polymorphism, can significantly impact a compound's behavior and applications. For instance, the polymorphic study mentioned earlier demonstrates the importance of solid-state characterization in understanding a compound's physical properties and its implications for analytical and physical characterization techniques.
Chemical Properties Analysis
Chemical properties, including reactivity and interaction with other molecules, are crucial for the development of pharmaceuticals and other applications. The synthesis and evaluation of compounds for their anti-exudative and anti-inflammatory properties, as seen in the study of substituted N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-carboxamides, exemplify how chemical properties are assessed for potential therapeutic uses (Oleinik et al., 2023).
properties
IUPAC Name |
1-[[5-(4-chlorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2.ClH/c1-10(17)8-16-9-13-6-7-14(18-13)11-2-4-12(15)5-3-11;/h2-7,10,16-17H,8-9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZWHUVQCMJYQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=C(O1)C2=CC=C(C=C2)Cl)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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